1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
Overview
Description
1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is the Poly-ADP-ribose-polymerase 1 (PARP1) enzyme . PARP1 is a key player in DNA repair, and its inhibition can lead to the accumulation of DNA damage in cells, making it a promising target for cancer therapies .
Mode of Action
this compound interacts with its target, PARP1, by binding to it and inhibiting its activity . This inhibition prevents PARP1 from repairing DNA damage, leading to the accumulation of DNA damage in cells .
Biochemical Pathways
The inhibition of PARP1 by this compound affects the DNA repair pathway . Specifically, it disrupts the base excision repair pathway, which is responsible for repairing small, non-helix-distorting base lesions in the DNA .
Pharmacokinetics
this compound has excellent pharmacokinetics in preclinical species . It has good secondary pharmacology and physicochemical properties, which contribute to its bioavailability .
Result of Action
The inhibition of PARP1 by this compound leads to the accumulation of DNA damage in cells . This can result in cell death, particularly in cancer cells that are already under stress from high levels of DNA damage .
Properties
IUPAC Name |
1-ethyl-6-oxopyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-2-10-5-9-4-6(3-8)7(10)11/h4-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNOIJZZESNXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C(C1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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